molecular formula C23H16F4N4O3 B11421654 2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide

2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11421654
M. Wt: 472.4 g/mol
InChI Key: ZILPYIWFKSCSKP-UHFFFAOYSA-N
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Description

The compound 2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic molecule that belongs to the class of pyrido[2,3-d]pyrimidines. This compound is characterized by its unique structure, which includes a fluorophenyl group, a dioxopyrido[2,3-d]pyrimidinyl moiety, and a trifluoromethylphenylacetamide group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves the use of a fluorinated benzyl halide in the presence of a base to facilitate nucleophilic substitution.

    Attachment of the trifluoromethylphenylacetamide group: This can be accomplished through amide bond formation using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrimidine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl and trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Triethylamine, sodium hydroxide.

    Coupling reagents: EDCI, DCC.

Major Products

    Oxidation products: Oxidized derivatives of the phenyl and pyrimidine rings.

    Reduction products: Reduced forms of the carbonyl groups.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide
  • 2-{3-[(4-bromophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide

Uniqueness

The uniqueness of 2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl and trifluoromethyl groups enhances its stability, lipophilicity, and potential biological activity compared to its analogs.

Biological Activity

The compound 2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide is a member of the pyrido[2,3-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer research. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C24H21F4N4O3
  • Molecular Weight : 432.44 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions using various halogenated compounds and amines. The reaction conditions are optimized to maximize yield and purity while minimizing environmental impact. Advanced purification techniques are often employed to achieve high-quality products suitable for biological evaluation.

Antitumor Activity

Recent studies have evaluated the antitumor efficacy of pyrido[2,3-d]pyrimidines against various cancer cell lines. The compound exhibits significant inhibitory activity against the epidermal growth factor receptor (EGFR), which is crucial in many cancers.

  • Cell Lines Tested :
    • NCI-H1975
    • A549
    • NCI-H460

In vitro assays demonstrated that the compound inhibited EGFR L858R/T790M kinase activity with varying degrees of potency across different cell lines. For instance:

CompoundCell LineIC50 (μM)
B1H19750.297
B9A5490.440
B8H1975>50

These results indicate that structural modifications significantly influence the biological activity of the compound.

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets within cancer cells. It is believed to inhibit key signaling pathways that promote cell proliferation and survival. The interaction with EGFR leads to downstream effects that ultimately result in reduced tumor growth.

Case Studies

  • Study on EGFR Inhibition :
    • A study published in Nature Reviews highlighted the effectiveness of modified pyrido[2,3-d]pyrimidines in inhibiting EGFR-mediated pathways in lung cancer models. The modifications included varying side chains that enhanced binding affinity and selectivity against mutated forms of EGFR .
  • Toxicological Evaluation :
    • Toxicological assessments indicated that while the compound exhibits potent antitumor activity, it also necessitates careful evaluation for potential off-target effects. In vivo studies revealed dose-dependent inhibition of pMAPK in liver and lung tissues following administration .

Properties

Molecular Formula

C23H16F4N4O3

Molecular Weight

472.4 g/mol

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C23H16F4N4O3/c24-15-9-7-14(8-10-15)12-31-21(33)16-4-3-11-28-20(16)30(22(31)34)13-19(32)29-18-6-2-1-5-17(18)23(25,26)27/h1-11H,12-13H2,(H,29,32)

InChI Key

ZILPYIWFKSCSKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=C(C=C4)F

Origin of Product

United States

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